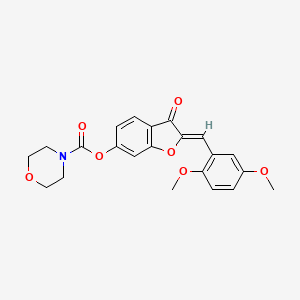

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Description

The compound “(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate” is a synthetic benzofuran derivative featuring a Z-configuration benzylidene group at the 2-position, a 3-oxo-2,3-dihydrobenzofuran core, and a morpholine-4-carboxylate ester substituent at the 6-position.

Properties

IUPAC Name |

[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO7/c1-26-15-4-6-18(27-2)14(11-15)12-20-21(24)17-5-3-16(13-19(17)30-20)29-22(25)23-7-9-28-10-8-23/h3-6,11-13H,7-10H2,1-2H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOOIMKDSHCXAF-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a complex organic compound characterized by its unique structural features, which include a benzofuran core and a morpholine ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The compound's IUPAC name is [(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate. Its molecular formula is , and it has a molecular weight of approximately 393.42 g/mol. The presence of the benzofuran moiety is significant as it is often associated with various pharmacological effects.

The mechanism of action for this compound involves several biochemical interactions:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites due to its structural conformation.

- Receptor Modulation : The morpholine ring can interact with neurotransmitter receptors, potentially influencing signaling pathways involved in cell proliferation and apoptosis.

- Antioxidant Activity : The presence of methoxy groups can enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Anticancer Properties

Preliminary studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 10 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 15 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Inhibition of DNA synthesis |

The compound's ability to induce apoptosis in cancer cells suggests its potential as a chemotherapeutic agent.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Escherichia coli | 64 µg/mL | Bactericidal |

| Pseudomonas aeruginosa | 128 µg/mL | Bacteriostatic |

Case Studies

-

Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly inhibited tumor growth in xenograft models of breast cancer when administered at doses corresponding to its IC50 values in vitro.

"The compound displayed a remarkable ability to reduce tumor size by inducing apoptosis in cancer cells" .

-

Antimicrobial Activity Assessment : Another study focused on the antimicrobial efficacy revealed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent for infections caused by resistant strains.

"Our findings indicate that this compound could serve as a lead for developing new antimicrobial therapies" .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Key Structural and Functional Insights:

Core Structure Variations: The target compound and analogs 5a/5b share the benzofuran scaffold, critical for tubulin binding. In contrast, BDMC33 employs a cyclohexanone core with dual benzylidene groups, which may alter binding geometry and potency .

Substituent Effects :

- The morpholine-4-carboxylate group in the target compound likely enhances solubility compared to 5a ’s lipophilic indole-acetonitrile group or 5b ’s dichlorobenzyl ether. However, bulkier substituents (e.g., morpholine) could reduce binding affinity to the colchicine site, as smaller groups in 5a /5b achieve sub-100 nM IC₅₀ values .

- The methanesulfonate analog () replaces the morpholine with a sulfonate ester, which may improve metabolic stability but reduce cell permeability .

This suggests that substitutions at C6 (e.g., morpholine) may retain selectivity if steric/electronic properties are compatible . BDMC33’s bis-benzylidene structure shows efficacy in leukemia models but lacks direct tubulin-binding data, making mechanistic comparisons speculative .

Gaps in Data: The target compound’s IC₅₀, toxicity, and in vivo efficacy remain uncharacterized in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.